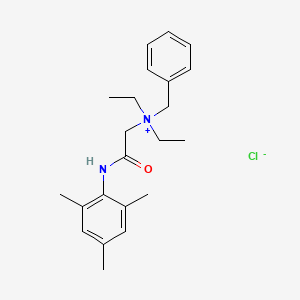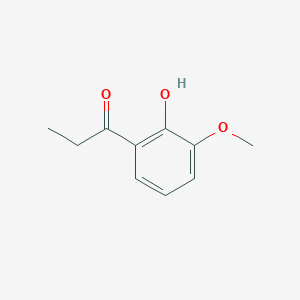
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with a molecular formula of C10H12O3 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with a propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the Fries rearrangement of 2-methoxyphenyl propionate. This reaction involves the use of aluminum chloride in nitrobenzene, with the reaction conditions varying from 60-80°C for 1 hour to room temperature overnight . Another method involves the use of aluminum chloride in nitromethane at room temperature for 24 hours .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of flavorings and fragrances.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Methedrone: A synthetic cathinone with a similar structure but different functional groups.
Vanillyl methyl ketone: Another compound with a hydroxy and methoxy group on a phenyl ring.
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78094-43-6 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-5-4-6-9(13-2)10(7)12/h4-6,12H,3H2,1-2H3 |
Clé InChI |
XGCAJDHHFMCFRV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


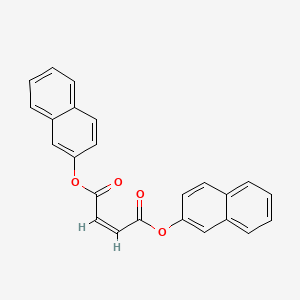

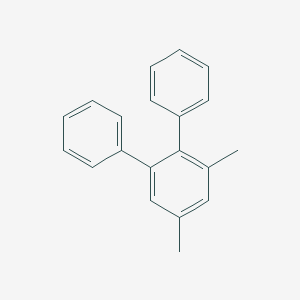

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


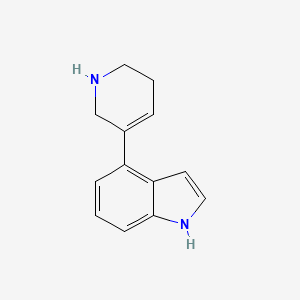
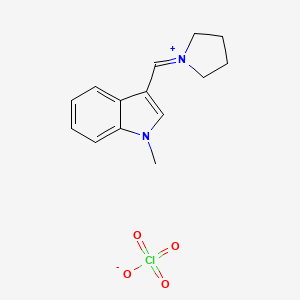

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

